

N-Tetracosanoyl-D-sphingosine 1-benzoate CAS number 123446-98-0 details

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Compound of Interest

N-Tetracosanoyl-D-sphingosine 1benzoate

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N-Tetracosanoyl-D-sphingosine 1-benzoate: A Technical Guide

CAS Number: 123446-98-0

This technical guide provides an in-depth overview of **N-Tetracosanoyl-D-sphingosine 1-benzoate**, a significant biochemical reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, offers generalized experimental protocols for its synthesis and characterization, and explores its potential biological significance within the broader context of ceramide research.

Core Compound Details

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known by its synonym N-Lignoceroyl-D-sphingosine 1-benzoate, is a derivative of ceramide, a class of lipid molecules that are integral components of cell membranes and play crucial roles in cellular signaling.



| Property | Value |
|---------------------|--|
| CAS Number | 123446-98-0 |
| Molecular Formula | C49H87NO4 |
| Molecular Weight | 754.22 g/mol |
| Synonyms | N-Lignoceroyl-D-sphingosine 1-benzoate |
| Physical State | Solid (presumed) |
| Storage Temperature | -20°C |

Experimental Protocols

While a specific, detailed synthesis protocol for **N-Tetracosanoyl-D-sphingosine 1-benzoate** is not readily available in the public domain, a general two-step synthetic approach can be inferred from established methods for ceramide synthesis and subsequent selective benzoylation. The following protocols are generalized and would require optimization for this specific compound.

General Synthesis of N-Tetracosanoyl-D-sphingosine (Ceramide)

The synthesis of the ceramide backbone can be achieved through the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid). A common method involves the use of a coupling agent to facilitate the amide bond formation.

Materials:

- D-sphingosine
- Tetracosanoic acid (Lignoceric acid)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- 4-Dimethylaminopyridine (DMAP) (catalyst)



- Dichloromethane (DCM) or other suitable anhydrous solvent
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve D-sphingosine and a stoichiometric equivalent of tetracosanoic acid in anhydrous DCM.
- Add a catalytic amount of DMAP to the solution.
- Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N-Tetracosanoyl-Dsphingosine.

Selective 1-O-Benzoylation

The final step involves the selective benzoylation of the primary hydroxyl group at the C1 position of the sphingosine backbone. This requires careful control of reaction conditions to avoid benzoylation of the secondary hydroxyl group.



Materials:

- N-Tetracosanoyl-D-sphingosine
- Benzoyl chloride or benzoic anhydride
- Pyridine (as solvent and base)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (dilute, e.g., 1 M)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography or High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Dissolve N-Tetracosanoyl-D-sphingosine in a mixture of anhydrous DCM and pyridine at 0°C.
- Slowly add a stoichiometric equivalent of benzoyl chloride to the solution. The use of benzoic anhydride may offer better selectivity for O-benzoylation over N-benzoylation.[1][2]
- Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 1 to 4 hours at temperatures up to 70°C, depending on the benzoylating agent used.[1][2]
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.



 Purify the crude N-Tetracosanoyl-D-sphingosine 1-benzoate by silica gel column chromatography or HPLC.[3]

Purification and Characterization

The purification and characterization of **N-Tetracosanoyl-D-sphingosine 1-benzoate** would follow standard lipid chemistry protocols.

Purification

- Column Chromatography: Initial purification of the crude product can be performed on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or chloroform/methanol).[4]
- High-Performance Liquid Chromatography (HPLC): For higher purity, normal-phase or reverse-phase HPLC can be employed.[1][2]

Characterization

- Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the synthesis and the purity of the final product.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 essential for elucidating the detailed chemical structure and confirming the position of the
 benzoate group.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide, ester, and hydroxyl groups.

Biological Significance and Potential Applications

While specific studies on **N-Tetracosanoyl-D-sphingosine 1-benzoate** are limited, its biological activity can be inferred from the extensive research on ceramides, particularly those with very-long-chain fatty acids.



Role in Signaling Pathways

Ceramides are well-established second messengers involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and cellular senescence.[5][6][7][8][9][10]

- Apoptosis: Long-chain ceramides are generally considered pro-apoptotic.[11][12][13] They
 can induce apoptosis through various mechanisms, including the activation of caspase
 cascades and the regulation of the Bcl-2 family of proteins.[11][12][14]
- Cell Cycle Arrest: Ceramides can induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression and activity of key cell cycle regulators.[7][8][9][15]

The presence of the tetracosanoyl (lignoceroyl) chain, a very-long-chain fatty acid, may confer specific biological activities. Very-long-chain ceramides have been shown to have distinct roles compared to long-chain ceramides, sometimes exhibiting opposing effects on cell proliferation and survival.[13][16][17][18]

Potential in Drug Development

The unique signaling properties of ceramides have made them attractive targets for drug development, particularly in oncology.[19]

- Anticancer Agents: The ability of ceramides to induce apoptosis and cell cycle arrest in cancer cells is a key area of investigation.[12]
- Drug Delivery Systems: Ceramides are being explored for their potential in drug delivery systems, such as liposomes and nanoparticles, to enhance the delivery and efficacy of anticancer drugs.[19][20][21][22][23] The hydrophobic nature of N-Tetracosanoyl-D-sphingosine 1-benzoate could make it a suitable component for such lipid-based delivery vehicles.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and biological function of ceramides.

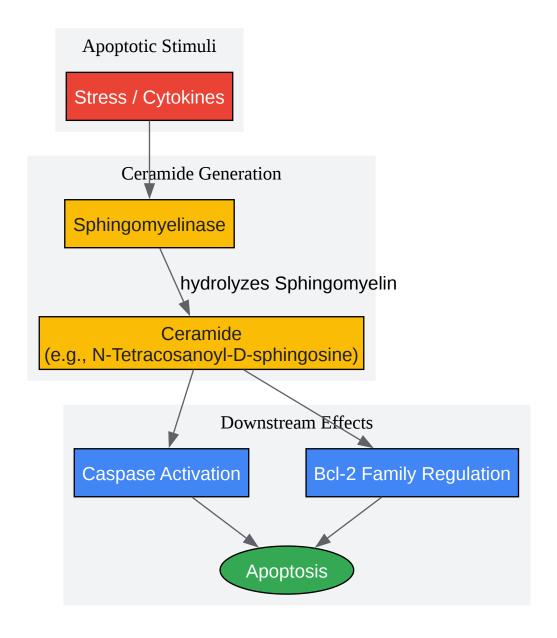




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Caption: A generalized experimental workflow for the synthesis and purification of **N-Tetracosanoyl-D-sphingosine 1-benzoate**.

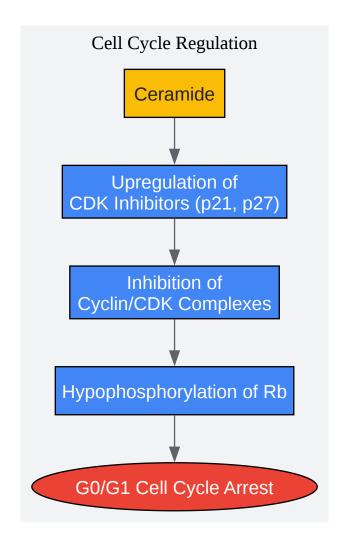




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Caption: Simplified signaling pathway of ceramide-induced apoptosis.





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Caption: Ceramide's role in inducing G0/G1 cell cycle arrest.

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References

• 1. Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids, and phytosphingosine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide signaling in apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Role for ceramide in cell cycle arrest PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Apoptotic Sphingolipid Ceramide in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide in apoptotic signaling and anticancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The long and the short of ceramides PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemistry of very-long-chain and long-chain ceramides in cystic fibrosis and other diseases: The importance of side chain PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Delivery systems of ceramide in targeted cancer therapy: ceramide alone or in combination with other anti-tumor agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Ceramides in Drug Delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. avantiresearch.com [avantiresearch.com]
- 23. Ceramide-2 nanovesicles for effective transdermal delivery: development, characterization and pharmacokinetic evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
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